Dinonyl sebacate

Übersicht

Beschreibung

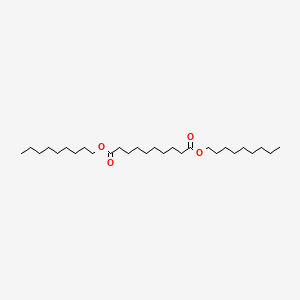

Dinonyl sebacate, also known as decanedioic acid dinonyl ester, is an organic compound with the molecular formula C28H54O4. It is a colorless to pale yellow liquid that is primarily used as a plasticizer in various industrial applications. This compound is known for its excellent low-temperature properties, making it suitable for use in environments where flexibility at low temperatures is crucial.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dinonyl sebacate is typically synthesized through the esterification of sebacic acid with nonanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Sebacic Acid+2Nonanol→Dinonyl Sebacate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the final product. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Dinonyl sebacate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to sebacic acid and nonanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, and heat.

Transesterification: Alcohols, acid or base catalysts, and heat.

Major Products Formed:

Hydrolysis: Sebacic acid and nonanol.

Transesterification: New esters and alcohols depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polymers

Dinonyl sebacate is primarily utilized as a plasticizer in the production of polymers, particularly polyvinyl chloride (PVC). Its incorporation enhances flexibility and durability, making it suitable for a wide range of applications:

- Flexibility : DNS provides improved flexibility at low temperatures compared to other plasticizers like dibutyl sebacate and diethyl sebacate.

- Compatibility : Studies have shown that this compound interacts favorably with various polymers, enhancing their mechanical properties without compromising safety standards .

- Low Toxicity : Its low toxicity profile makes it a safer alternative for consumer products compared to traditional plasticizers.

Coatings and Sealants

In the coatings industry, this compound is employed to improve the performance characteristics of coatings:

- Improved Flexibility : It enhances the flexibility and resistance of coatings to extreme temperatures, which is crucial for outdoor applications .

- Durability : The compound contributes to the longevity of coatings by providing better adhesion and resistance to environmental stressors.

Biomedical Applications

Recent research has explored this compound's potential in biomedical applications, particularly in tissue engineering:

- Poly(glycerol sebacate) (PGS) : this compound can be utilized in synthesizing PGS, which has gained attention as a biomaterial for soft tissue engineering due to its favorable mechanical properties and biodegradability. PGS has been employed in nerve guidance conduits and vascular grafts .

- Drug Delivery Systems : The biocompatibility and tunable degradation rates of PGS-based materials make them suitable for controlled drug delivery applications .

Several case studies illustrate the practical applications of this compound:

- Tissue Engineering : Research conducted on PGS-based scaffolds incorporating DNS demonstrated enhanced cell adhesion and proliferation rates compared to traditional materials .

- Coating Formulations : A study on coating formulations revealed that incorporating this compound significantly improved the mechanical properties and flexibility of the final product, making it suitable for automotive applications .

Wirkmechanismus

The primary mechanism by which dinonyl sebacate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. In drug delivery systems, this compound helps in the formation of stable emulsions, facilitating the controlled release of active pharmaceutical ingredients.

Vergleich Mit ähnlichen Verbindungen

Dibutyl Sebacate: Another ester of sebacic acid, used as a plasticizer with similar properties but different alcohol components.

Diethyl Sebacate: Used in similar applications but has different physical properties due to the shorter alkyl chain.

Dioctyl Sebacate: Known for its use in similar plasticizer applications but with different performance characteristics.

Uniqueness: Dinonyl sebacate stands out due to its excellent low-temperature performance, making it particularly valuable in applications where flexibility at sub-zero temperatures is required. Its longer alkyl chains compared to dibutyl and diethyl sebacate provide enhanced plasticizing effects, making it a preferred choice in specific industrial applications.

Biologische Aktivität

Dinonyl sebacate (DNS), a sebacic acid ester, is primarily used as a plasticizer in various industrial applications. Its biological activity has been the subject of various studies, particularly regarding its toxicity, metabolic effects, and potential health risks. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a diester formed from sebacic acid and nonyl alcohol. Its chemical formula is with a molecular weight of 454.7 g/mol. The structure consists of two nonyl groups attached to a sebacic acid backbone, which contributes to its physical and chemical properties.

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The following table summarizes key findings related to its toxicity in animal models:

| Study Reference | Animal Model | Route of Administration | LD50 (mg/kg) | Observations |

|---|---|---|---|---|

| Smith (1953) | Male Sprague Dawley rats | Gavage | 24,000 | Minimal body weight gain at lower doses |

| Lawrence et al. (1994) | Mice | Oral | >30,080 | No clinical signs reported |

| Kushneva et al. (1999) | Rats | Oral | 14,870 | Gastrointestinal hypermotility and liver function impairment |

These studies indicate that this compound exhibits relatively low acute toxicity, with no significant clinical signs observed at doses below the LD50 thresholds.

Chronic Toxicity and Carcinogenicity

Research indicates that prolonged exposure to this compound may lead to chronic health effects. Notably, it has been classified as a hepatic peroxisome proliferator in rodent models. The mechanism involves activation of the peroxisome proliferator-activated receptor alpha (PPARα), leading to liver tumors in rodents but is believed not to pose significant risk to humans at typical exposure levels.

Genotoxicity Studies

This compound has been evaluated for its genotoxic potential through various assays:

- Bacterial Mutation Assays : Results indicate that this compound is non-mutagenic.

- Mammalian Gene Mutation Assays : Similar findings were reported, with no evidence of mutagenicity.

- Cytogenetic Assays : In vitro analyses showed no significant genotoxic effects.

Overall, the majority of data suggest that this compound is non-genotoxic, consistent with findings for other peroxisome proliferators .

The biological activity of this compound is primarily mediated through PPARα activation. This receptor plays a crucial role in lipid metabolism and cell proliferation. The activation leads to oxidative stress due to increased hydrogen peroxide levels within cells, which may contribute to carcinogenic processes in rodent models but is not expected to have similar effects in humans under normal exposure conditions .

Case Studies

Several case studies have highlighted the implications of this compound exposure:

- Occupational Exposure : Workers exposed to products containing this compound reported sensitization rates of approximately 3.3%. However, patch testing revealed no significant irritation or sensitization when applied at non-irritating concentrations .

- Environmental Impact : Studies on aquatic species have shown that exposure to plasticizers like this compound can affect physiological processes, although specific impacts were not extensively documented for DNS .

Eigenschaften

IUPAC Name |

dinonyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-3-5-7-9-13-17-21-25-31-27(29)23-19-15-11-12-16-20-24-28(30)32-26-22-18-14-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTXONBESJNLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063313 | |

| Record name | Decanedioic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4121-16-8 | |

| Record name | Dinonyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4121-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dinonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinonyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.